N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide
Description
Properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-27-19-14(3-2-6-20-19)18(23)21-11-13-10-16(26-22-13)12-4-5-15-17(9-12)25-8-7-24-15/h2-6,9-10H,7-8,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOIKWSCIRHHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Dihydrobenzo[b][1,4]dioxin Moiety: This step often involves the use of a Suzuki coupling reaction, where a boronic acid derivative of the dihydrobenzo[b][1,4]dioxin is coupled with a halogenated isoxazole intermediate.
Nicotinamide Core Introduction: The final step involves the attachment of the nicotinamide core through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the isoxazole ring, potentially leading to ring opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings and the isoxazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced isoxazole derivatives.
Substitution: Various substituted aromatic and isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, the compound’s unique properties could be leveraged in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The isoxazole ring and nicotinamide core are known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The compound may also affect signaling pathways by binding to specific receptors or enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoxazole or Heterocyclic Cores
The compound shares structural similarities with several heterocyclic derivatives, including:
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) Core Structure: 1,3,4-Oxadiazole instead of isoxazole. Synthesis: Prepared via Method B using 3-thiomethoxybenzoic acid and 2-amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole. Purity: 98.5% (HPLC) . Key Difference: The oxadiazole core may confer greater metabolic resistance compared to isoxazole, as oxadiazoles are less prone to ring-opening reactions .
N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6m) Core Structure: Thiazolidinone with a benzo[d][1,3]dioxol substituent.
Compounds with Dihydrobenzo[b][1,4]dioxin Moieties
(E)-3-[(2,3-trans)-2-(4-Hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide (7) Source: Isolated from Tinospora sinensis (natural product). Activity: Exhibited anti-neuroinflammatory activity in LPS-induced BV-2 microglial cells (IC₅₀ = 8.2 µM), outperforming the positive control minocycline . Key Difference: The natural acrylamide side chain and dihydrodioxin structure enhance binding to inflammatory mediators like COX-2 .
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Structure: Triazole-thioacetamide core instead of isoxazole-nicotinamide.
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s isoxazole core is synthetically versatile but may require optimization for stability compared to oxadiazole derivatives .
- Biological Relevance : While the dihydrobenzo[b][1,4]dioxin moiety is associated with anti-inflammatory activity (e.g., Compound 7), the methylthio-nicotinamide group could target NAD-dependent enzymes, analogous to nicosulfuron’s herbicidal mechanism .
- Contradictions : Natural derivatives (e.g., Compound 7) show stronger bioactivity than synthetic analogues, likely due to additional functional groups enhancing target engagement .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., methylthio group at δ 2.5–2.7 ppm, dihydrodioxin protons as a singlet at δ 4.2–4.4 ppm). -NMR confirms carbonyl carbons (amide C=O at ~167 ppm) and aromatic carbons .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion ([M+H]) and rule out side products .
How can reaction conditions be optimized to improve yield and minimize by-products during synthesis?
Q. Advanced Research Focus
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in cycloaddition steps, while dichloromethane reduces hydrolysis in amide coupling .
- Catalyst Screening : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% for cyclization steps .
- Temperature Control : Lower temperatures (0–5°C) during nitrile oxide formation prevent dimerization, while reflux (80–100°C) accelerates ring closure .
How can discrepancies in spectral data between intermediates and the final product be resolved?
Q. Advanced Research Focus
- Comparative NMR Analysis : For example, unexpected shifts in the methylene group (CH) adjacent to the isoxazole ring may indicate incomplete coupling. Overlay spectra of intermediates (e.g., isoxazole-methylamine) with the final product to track chemical shift consistency .
- Isotopic Labeling : Use -labeled starting materials to confirm amide bond formation via -NMR satellite peaks .
- X-ray Crystallography : Resolve ambiguous NOE correlations in crowded aromatic regions by obtaining single-crystal structures of key intermediates .
What strategies are employed to investigate the compound’s mechanism of action in biological systems?
Q. Advanced Research Focus
- Target Engagement Assays : Surface plasmon resonance (SPR) to measure binding affinity (K) for enzymes like PARP-1, with positive controls (e.g., olaparib) to validate assay conditions .
- Metabolic Stability Studies : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to calculate half-life (t) .
- Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding modes with the ATP-binding pocket of kinases, guided by crystallographic data of homologous proteins .
How can degradation pathways and stability under varying pH conditions be systematically analyzed?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation products via UPLC-QTOF and identify major fragments (e.g., cleavage of the methylthio group) .
- pH-Solubility Profiling : Use shake-flask methods across pH 1–10 to determine pK and intrinsic solubility, correlating with bioavailability predictions .
What computational methods are used to predict the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- QSAR Modeling : Train models on datasets of nicotinamide analogs to predict logP (2.8–3.5), permeability (Caco-2 > 5 × 10 cm/s), and CYP450 inhibition .
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 assess blood-brain barrier penetration (BBB score < 0.1 indicates low CNS activity) and hERG channel binding risk .
How can researchers address low reproducibility in biological assays involving this compound?
Q. Advanced Research Focus
- Batch Variability Analysis : Compare HPLC purity (>98% vs. <95%) and residual solvent content (e.g., DMF ≤ 500 ppm) across synthetic batches to identify impurity-driven assay interference .
- Cell Line Authentication : Use STR profiling to confirm identity of cancer cell lines (e.g., HeLa, MCF-7) and avoid false negatives due to cross-contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
